

# Commercial suppliers and pricing for Elacestrant-d4-1

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## Compound of Interest

Compound Name: Elacestrant-d4-1

Cat. No.: B12366413

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## Elacestrant-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines its commercial availability, biological activity, and detailed experimental protocols for its use in preclinical research.

## Commercial Availability and Pricing

Elacestrant-d4 is available from several commercial suppliers for research purposes. While specific pricing is often provided upon request, the following table summarizes key information from prominent vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

Supplier	Catalog Number	Other Deuterated Variants	Purity	Formulation
MedChemExpress	HY-19822S	Elacestrant-d4-1, Elacestrant-d6, Elacestrant-d10	>98%	Solid
InvivoChem	V89578	Not specified	≥98%	Solid
Selleck Chemicals	S12848045	Not specified	>99%	Solid

Note: Pricing for Elacestrant-d4 is typically available by requesting a quote from the respective supplier.

## Biological Activity and Data

Elacestrant is a potent and orally bioavailable SERD that functions by binding to the estrogen receptor (ER) and promoting its degradation[1]. The deuterated form, Elacestrant-d4, is expected to exhibit a similar mechanism of action but may have altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability[2].

Parameter	Value	Receptor	Reference
IC50	48 nM	ER $\alpha$	[3][4][5][6]
IC50	870 nM	ER $\beta$	[3][4][5][6]

## Synthesis

The synthesis of Elacestrant-d4 involves the strategic incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through methods such as the use of deuterated precursors or through hydrogen-deuterium exchange reactions on the non-deuterated Elacestrant molecule[2].

## Experimental Protocols

### In Vitro Estrogen Receptor Degradation Assay

This protocol is designed to assess the ability of Elacestrant-d4 to induce the degradation of ER $\alpha$  in a cell-based assay.

Materials:

- MCF-7 breast cancer cells
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- Elacestrant-d4
- Fulvestrant (as a positive control)
- DMSO (vehicle control)
- Lysis buffer
- Primary antibody against ER $\alpha$
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of Elacestrant-d4 (e.g., 0.1, 1, 10, 100 nM) or controls (DMSO, Fulvestrant) for 24 hours.
- Lyse the cells and quantify the total protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

- Probe the membrane with the primary anti-ER $\alpha$  antibody, followed by the HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the extent of ER $\alpha$  degradation relative to the vehicle control.

## In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Elacestrant-d4 in a mouse xenograft model using ER-positive breast cancer cells.

### Materials:

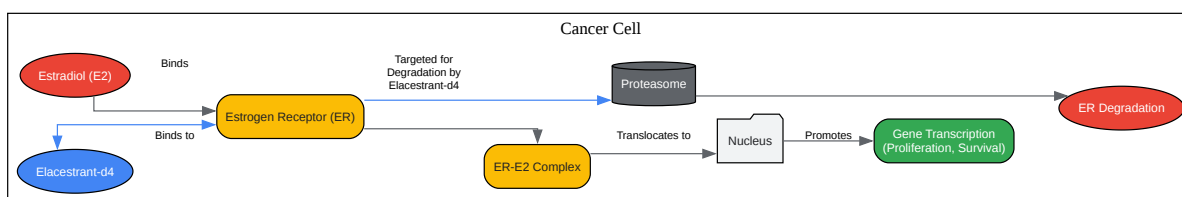
- Female immunodeficient mice (e.g., BALB/c nude)
- MCF-7 cells
- Matrigel
- Elacestrant-d4
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

### Procedure:

- Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the mice into treatment groups (vehicle control, Elacestrant-d4 at various doses).
- Administer Elacestrant-d4 or vehicle daily via oral gavage.
- Measure tumor volume with calipers every 2-3 days.

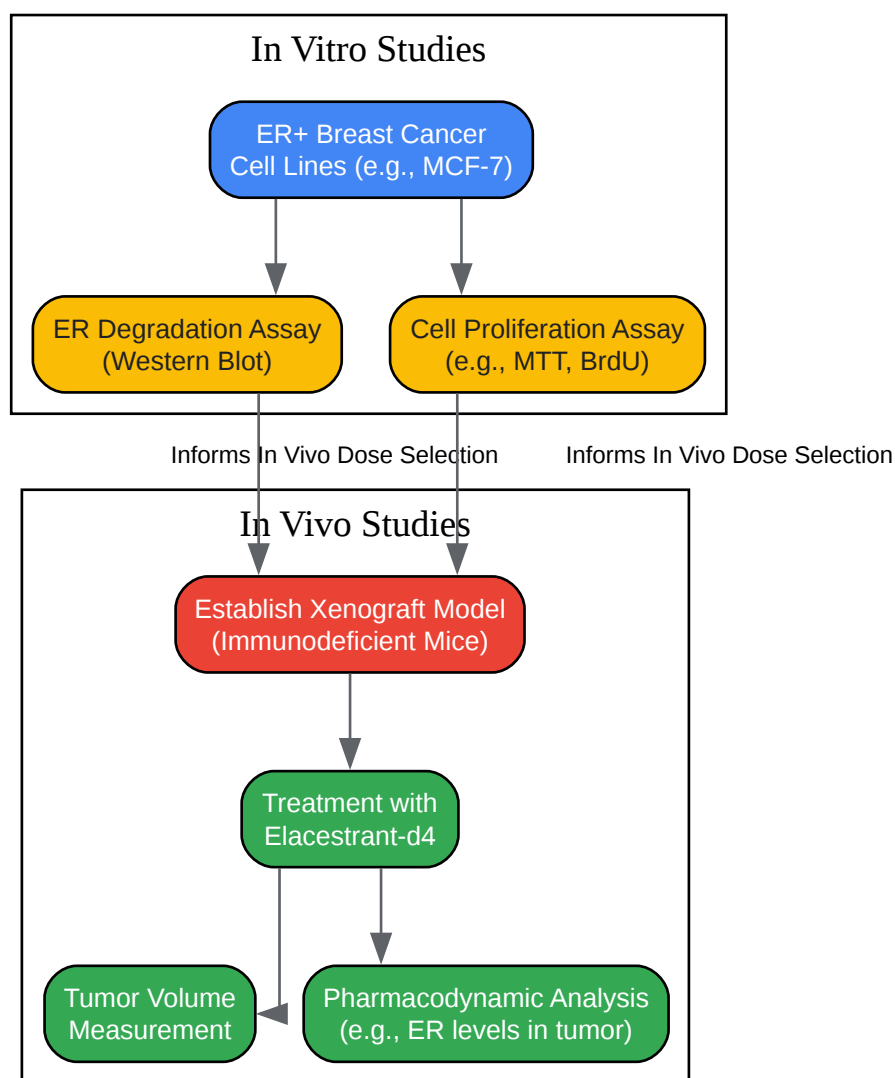
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ER $\alpha$  levels).

## Visualizations



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Caption: Signaling pathway of Elacestrant-d4 as a SERD.



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Caption: Preclinical experimental workflow for Elacestrant-d4.

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